molecular formula C18H13Cl2NO4 B2479113 N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 923122-57-0

N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2479113
CAS RN: 923122-57-0
M. Wt: 378.21
InChI Key: MJXYXBKXFNDFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a 2H-pyran ring), an ethoxy group (an ether functional group with the formula -OCH2CH3), and a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine group) .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, NMR spectroscopy, or mass spectrometry . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the carboxamide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the chromene ring might confer aromaticity, while the ethoxy group might influence its solubility in organic solvents .

Scientific Research Applications

Structural and Physical Characterizations

  • Crystal Structure Analysis : Studies on similar chromene compounds reveal insights into their crystal structures, highlighting the anti-rotamer conformation about the C-N bond and the importance of the amide and pyran ring orientations. Such structural analyses are crucial for understanding the compound's physical properties and potential reactivity (Reis et al., 2013). The study of chromene derivatives, including those with halophenyl groups, provides foundational knowledge of their planar molecular structures and potential implications for their chemical behavior (Gomes et al., 2015).

Potential Applications

  • Antimicrobial Activity : Research into chromene derivatives has demonstrated their potential antimicrobial properties. A study on ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate compounds synthesized via naphthalene-2,7-diol reactions suggests the relevance of chromene structures in developing new antimicrobial agents (Radwan et al., 2020).

  • Photodynamic and Material Applications : The investigation into naphthopyran dyes, which share a core structural motif with the target compound, uncovers the significance of intramolecular hydrogen bonds and host materials for their photochromic functions. This research points towards the use of such compounds in materials science, particularly in coatings that respond to light (Fang et al., 2015).

Synthesis and Chemical Behavior

  • Synthetic Approaches : Studies on the synthesis and characterization of related chromene derivatives provide insights into the methodologies that could be applicable for synthesizing N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide. These include discussions on the conditions favorable for achieving specific structural features and the impact of substituents on the compound's properties (Özer et al., 2009).

  • Chemical Properties and Reactions : The exploration of chromene compounds' reactivity, such as their participation in catalytic arylation and alkenylation reactions, offers a glimpse into the chemical versatility of these structures. The role of metals like iron and zinc in facilitating these processes underscores the potential of N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide in synthetic chemistry (Ilies et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to refer to the relevant Safety Data Sheet (SDS) for detailed information .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-8-ethoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4/c1-2-24-15-5-3-4-10-8-12(18(23)25-16(10)15)17(22)21-11-6-7-13(19)14(20)9-11/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXYXBKXFNDFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.